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Introduction
Cardiolipin (CL), a unique dimeric phospholipid, is a critical component of the inner

mitochondrial membrane, playing a pivotal role in mitochondrial bioenergetics, membrane

dynamics, and apoptosis.[1][2][3] Its distinctive structure, featuring four acyl chains, sets it

apart from other glycerophospholipids and is fundamental to its diverse functions. This in-depth

technical guide focuses on the structure of a specific molecular species of cardiolipin: 16:0
cardiolipin, also known as tetrapalmitoyl cardiolipin. This fully saturated species is notable for

its distinct physicochemical properties and is a subject of interest in various research contexts,

from fundamental membrane biophysics to the study of pathological conditions.[4]

Core Molecular Structure
16:0 Cardiolipin, systematically named 1',3'-bis(1,2-di-O-palmitoyl-sn-glycero-3-phospho)-sn-

glycerol, possesses a dimeric structure built upon a central glycerol backbone.[2] This central

glycerol links two phosphatidylglycerol moieties. Each of these moieties consists of a glycerol

backbone, a phosphate group, and two fatty acyl chains. In the case of 16:0 cardiolipin, all

four acyl chains are palmitic acid (16:0), a 16-carbon saturated fatty acid.[5]

The stereochemical configuration is crucial for its biological function. The molecule has three

stereogenic centers located at the C2 position of each of the three glycerol backbones. The
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accepted stereochemistry is sn-glycero, indicating a specific spatial arrangement of the

substituents around the glycerol molecules.

The phosphate groups are deprotonated at physiological pH, conferring a net negative charge

of -2 to the molecule. This anionic nature is critical for its interactions with mitochondrial

proteins and other lipids.[4][6]

Below is a diagram illustrating the chemical structure of 16:0 cardiolipin, generated using the

DOT language.
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Caption: Chemical structure of 16:0 cardiolipin.

Quantitative Structural and Physicochemical Data
The following table summarizes key quantitative data for 16:0 cardiolipin. While a complete

set of experimental bond lengths and angles for the entire isolated molecule is not readily
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available, data from crystallographic studies of cardiolipin bound to proteins and computational

modeling provide valuable insights.[7][8]

Property Value Reference(s)

Molecular Formula C₇₃H₁₄₂O₁₇P₂ [5]

Molecular Weight 1353.89 g/mol [5]

Charge (at pH 7.4) -2 [4][6]

Acyl Chain Composition
Four Palmitic Acid (16:0)

chains
[5]

Phase Transition Temp.
High (exhibits gel phase at

physiological temp.)
[4]

Experimental Protocols for Structural Elucidation
The determination of the structure of 16:0 cardiolipin relies on a combination of sophisticated

analytical techniques, primarily mass spectrometry and nuclear magnetic resonance

spectroscopy.

Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold

standard for the identification and structural characterization of cardiolipin species.

1. Lipid Extraction: The initial step involves the extraction of lipids from the biological matrix.

The Folch method or a modified Bligh-Dyer extraction are commonly employed.

Protocol Outline (Folch Method):

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

Centrifuge to separate the phases. The lower organic phase, containing the lipids, is

collected.
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The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2. Chromatographic Separation: The complex lipid extract is then subjected to high-

performance liquid chromatography (HPLC) to separate cardiolipin from other lipid classes.

Normal-Phase HPLC: Separates lipids based on the polarity of their head groups. This is

effective for isolating the cardiolipin class.

Reversed-Phase HPLC: Separates cardiolipin molecular species based on the length and

degree of unsaturation of their acyl chains. For 16:0 cardiolipin, this technique helps to

confirm the homogeneity of the acyl chain composition.

3. Mass Spectrometric Analysis: The separated lipids are ionized and analyzed by a mass

spectrometer.

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for cardiolipin

analysis due to the presence of the phosphate groups.

Mass Analyzer: High-resolution mass spectrometers such as Orbitrap or time-of-flight (TOF)

analyzers are used to determine the accurate mass of the intact molecule.

Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the precursor ion

of 16:0 cardiolipin. The resulting fragmentation pattern provides structural information,

including the identity of the fatty acyl chains. Key fragments correspond to the loss of

individual palmitic acid chains and the cleavage of the phosphate-glycerol backbone.[9][10]

The workflow for LC-MS/MS analysis of cardiolipin is depicted in the following diagram:
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Caption: LC-MS/MS workflow for cardiolipin analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of specific

atoms within the molecule.

1. Sample Preparation: Purified 16:0 cardiolipin is dissolved in a suitable deuterated solvent,

typically a mixture of chloroform and methanol.

2. ³¹P NMR Spectroscopy: This technique is particularly powerful for studying the phosphate

headgroup of cardiolipin.

Protocol Outline:

Acquire a one-dimensional ³¹P NMR spectrum of the sample.

The chemical shift of the phosphorus atoms provides information about their ionization

state and local environment.[6][11]

Magic angle spinning (MAS) NMR can be used for solid-state samples to obtain high-

resolution spectra of cardiolipin in a membrane environment.[6][11]

3. ¹H and ¹³C NMR Spectroscopy: These techniques provide information about the glycerol

backbones and the palmitoyl acyl chains.

Protocol Outline:

Acquire one-dimensional ¹H and ¹³C NMR spectra.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence), are used to establish connectivity between

protons and carbons, aiding in the complete assignment of the signals and confirming the

structure.

The logical relationship for structural determination using NMR is as follows:
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Caption: Logic of NMR for cardiolipin structure determination.

Conclusion
The structure of 16:0 cardiolipin is a testament to the intricate molecular architecture that

underpins vital cellular functions. Its unique dimeric nature, with four saturated palmitoyl chains,

dictates its biophysical behavior and its interactions within the mitochondrial membrane. The

detailed characterization of this molecule, achieved through advanced analytical techniques

like mass spectrometry and NMR spectroscopy, provides a crucial foundation for researchers in

lipidomics, mitochondrial biology, and drug development. A thorough understanding of the

structure of specific cardiolipin species is paramount for elucidating their precise roles in health

and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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